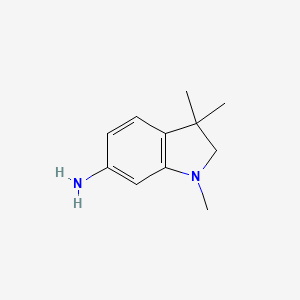

1,3,3-Trimethylindolin-6-amine

Description

BenchChem offers high-quality 1,3,3-Trimethylindolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3-Trimethylindolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

545393-67-7 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1,3,3-trimethyl-2H-indol-6-amine |

InChI |

InChI=1S/C11H16N2/c1-11(2)7-13(3)10-6-8(12)4-5-9(10)11/h4-6H,7,12H2,1-3H3 |

InChI Key |

XIYSAKATDDLWPQ-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2=C1C=CC(=C2)N)C)C |

Canonical SMILES |

CC1(CN(C2=C1C=CC(=C2)N)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1,3,3-Trimethylindolin-6-amine

This guide provides an in-depth technical analysis of 1,3,3-Trimethylindolin-6-amine , a critical heterocyclic intermediate used primarily in the synthesis of functionalized cyanine dyes and increasingly in medicinal chemistry as a privileged scaffold.

Structure, Synthesis, and Applications in Chemical Biology

Executive Summary

1,3,3-Trimethylindolin-6-amine (also referred to as 6-amino-1,3,3-trimethylindoline) is a bicyclic heterocycle functioning as a "lynchpin" intermediate. Unlike its more common 5-amino isomer, the 6-amino variant offers a unique electronic vector for tuning the fluorescence properties of polymethine dyes (cyanines) and serves as a sterically distinct handle for bioconjugation. Its core structure—a fused benzene and nitrogen-containing pyrroline ring—provides a rigid scaffold essential for minimizing non-radiative decay in fluorophores and maximizing binding affinity in kinase inhibitors.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[5]

-

IUPAC Name: 1,3,3-trimethyl-2,3-dihydro-1H-indol-6-amine

-

Common Names: 6-Amino-1,3,3-trimethylindoline; 6-Amino-Fischer's Base (reduced form)

-

Molecular Formula:

-

Molecular Weight: 176.26 g/mol

-

Core Scaffold: Indoline (2,3-dihydro-1H-indole)

Structural Architecture

The molecule consists of a benzene ring fused to a five-membered nitrogen-containing ring.

-

Gem-dimethyl group (C3): Two methyl groups at position 3 prevent aromatization to the indole, locking the heterocycle in the indoline/indolenine oxidation state. This is crucial for maintaining the reactivity of the C2 position for dye synthesis.

-

N-Methyl group (N1): Ensures solubility and prevents N-deprotonation, fixing the nitrogen lone pair availability.

-

Amino group (C6): Located meta to the indoline nitrogen. This position is electronically distinct from the para (C5) position. While C5 substituents strongly conjugate with the indoline nitrogen (affecting absorption maxima), C6 substituents exert influence primarily through inductive effects and weak resonance, often resulting in dyes with higher quantum yields and distinct solvatochromic behaviors.

Synthesis & Manufacturing

The synthesis of the 6-isomer requires specific regiochemical control, as direct nitration of the indoline core typically favors the 5-position.

Primary Route: Fischer Indole Synthesis (Regioselective)

The most robust route circumvents the directing group issues of the indoline ring by establishing the substitution pattern before cyclization.

Protocol Overview:

-

Hydrazone Formation: Reaction of 3-nitrophenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).

-

Cyclization: Acid-catalyzed Fischer indolization.[1][2]

-

Expert Insight: Cyclization of the meta-substituted hydrazine yields two regioisomers: the 4-nitro and 6-nitro indolenines. The 6-nitro isomer is sterically less congested and typically the major product, but chromatographic separation is required.

-

-

Methylation: Alkylation of the indolenine nitrogen (if not using N-methyl hydrazine) using methyl iodide or dimethyl sulfate.

-

Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Sn/HCl) of the nitro group to the amine.

Graphical Synthesis Workflow

Caption: Regioselective synthesis pathway via Fischer Indolization targeting the 6-amino isomer.

Physicochemical Properties[1][2][8][9][10][11][12]

| Property | Value / Description | Note |

| Physical State | Viscous oil or low-melting solid | Tends to darken upon air exposure (oxidation). |

| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate | Poorly soluble in water at neutral pH. |

| pKa (Conjugate Acid) | ~4.5 - 5.5 (Aniline-like) | Less basic than aliphatic amines; suitable for selective acylation. |

| UV-Vis Absorption | Characteristic indoline absorption; lacks the visible color of the cyanine product. | |

| Stability | Air-sensitive (Amine oxidation) | Store under Argon at -20°C. |

Reactivity & Functionalization[9][10]

The "Lynchpin" Reactivity

The molecule possesses two orthogonal reactive centers:

-

C6-Amine (Nucleophile): Available for amide coupling, isothiocyanate formation, or click chemistry handles. This allows the final dye to be bioconjugated.

-

C2-Methyl/Methylene (Electrophile/Nucleophile): In the oxidized indolenine or indolium form, the C2-methyl group is highly acidic (

). Deprotonation generates the "Fischer's Base" (enamine), which attacks electrophiles (like Vilsmeier-Haack reagents) to form the polymethine bridge of cyanine dyes.

Application in Cyanine Dye Synthesis

To create a functionalized Cy5 dye:

-

Quaternization: The 1,3,3-trimethylindolin-6-amine is reacted with an alkyl halide (e.g., 4-iodobutyric acid) to form the quaternary ammonium salt.

-

Condensation: This salt is condensed with a malonaldehyde dianil derivative (the polymethine linker).

-

Result: A symmetric or asymmetric cyanine dye with a pendant amino group on the aromatic ring, ready for activation (e.g., as an NHS ester).

Experimental Protocols

Protocol 1: Reduction of 6-Nitro-1,3,3-trimethylindoline

-

Reagents: 6-Nitro-1,3,3-trimethylindoline (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration), Hydrogen gas (balloon).

-

Procedure:

-

Dissolve the nitro compound in anhydrous methanol in a round-bottom flask.

-

Carefully add the Pd/C catalyst under an inert atmosphere (Argon). Caution: Dry Pd/C is pyrophoric.

-

Purge the flask with

gas and stir vigorously at Room Temperature (RT) for 4–6 hours. -

Monitor reaction via TLC (DCM/MeOH 95:5). The amine spot will be more polar and stain with ninhydrin.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the amine as a pale yellow oil. Use immediately or store frozen.

-

Protocol 2: Conversion to 6-Isothiocyanato Derivative (Labeling Reagent)

-

Reagents: 1,3,3-Trimethylindolin-6-amine, Thiophosgene (

), Sodium Bicarbonate, DCM/Water biphasic system. -

Procedure:

-

Dissolve the amine in DCM. Add an equal volume of saturated aqueous

. -

Cool to 0°C. Add thiophosgene (1.1 eq) dropwise with vigorous stirring.

-

Stir for 1 hour. The organic layer will contain the isothiocyanate.

-

Separate, dry over

, and concentrate. -

Application: This -NCS group reacts specifically with lysine residues on antibodies.

-

Safety & Stability (MSDS Highlights)

-

Hazards: Irritant to eyes, skin, and respiratory system. Toxic if swallowed.

-

Handling: The amine is prone to oxidation. Solutions should be degassed.

-

Storage: Keep in amber vials, under inert gas, at -20°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and acid anhydrides.

References

-

Fischer Indole Synthesis Mechanism: Robinson, B.[2][3][4] "The Fischer Indole Synthesis."[5][1][2][3][4] Chemical Reviews, 1963, 63(4), 373–401. Link

-

Cyanine Dye Chemistry: Mishra, A. et al. "Cyanines during the 1990s: A Review." Chemical Reviews, 2000, 100(5), 1973–2012. Link

-

Regioselectivity in Indole Synthesis: Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632. Link

-

Synthesis of Nitro-Indolenines: Sajjadifar, S. et al. "New 3H-Indole Synthesis by Fischer’s Method."[6] Molecules, 2010, 15, 2491-2498.[6] Link

-

Bioconjugation Techniques: Hermanson, G. T. Bioconjugate Techniques, 3rd Edition, Academic Press, 2013. Link

Sources

A Comprehensive Guide to the Solubility Profile of 1,3,3-Trimethylindolin-6-amine: A Predictive and Experimental Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract: 1,3,3-Trimethylindolin-6-amine is an organic compound featuring a substituted indoline scaffold, a structure of interest in medicinal chemistry and materials science. A thorough understanding of a compound's solubility is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. Publicly available quantitative solubility data for 1,3,3-Trimethylindolin-6-amine is scarce. This guide, therefore, provides a framework for researchers to both predict and experimentally determine its solubility profile. We will begin by dissecting the molecule's structural attributes to forecast its behavior in various organic solvents. This theoretical analysis is followed by a detailed, field-proven experimental protocol designed to yield reliable, reproducible solubility data. This document serves as a practical whitepaper for scientists engaged in the synthesis, purification, and formulation of this compound or its analogues.

Introduction to 1,3,3-Trimethylindolin-6-amine

1,3,3-Trimethylindolin-6-amine (CAS 545393-67-7) is a heterocyclic compound with the molecular formula C₁₁H₁₆N₂.[1] Its structure is built upon a 2,3-dihydro-1H-indole (indoline) core. This core is heavily substituted with three methyl groups—one on the nitrogen atom (N-1) and two at the C-3 position—and features a primary amine group at the C-6 position of the benzene ring.

The indoline moiety is a privileged scaffold found in numerous biologically active compounds and natural products.[2] The presence of a primary aromatic amine and a tertiary aliphatic amine within the same structure imparts unique chemical characteristics, including basicity and the potential for diverse chemical modifications, making it a valuable building block in synthetic chemistry.[3][4] Understanding its solubility is the first critical step in unlocking its potential for these applications.

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" is a foundational concept in predicting solubility.[5] By examining the functional groups and overall polarity of 1,3,3-Trimethylindolin-6-amine, we can develop a robust hypothesis for its solubility in different classes of organic solvents.

Molecular Structure Analysis

-

Indoline Core: The fused bicyclic system, consisting of a benzene ring and a dihydropyrrole ring, is predominantly non-polar but possesses some polar character due to the nitrogen heteroatom.

-

Primary Amine Group (-NH₂): This is a polar, hydrophilic functional group capable of both donating and accepting hydrogen bonds. This feature is a primary driver of solubility in polar protic solvents.[6][7]

-

Trimethyl Groups (-CH₃) and Alkyl Backbone: The three methyl groups and the ethyl bridge of the indoline ring contribute significantly to the molecule's lipophilicity (fat-solubility). These non-polar hydrocarbon portions will interact favorably with non-polar solvents via van der Waals forces.[1]

-

Tertiary Amine (N-CH₃): The N-methyl group within the ring is a hydrogen bond acceptor but not a donor. It contributes to the molecule's basicity and polar character.

Overall Polarity Assessment: The molecule presents a classic amphiphilic character, possessing distinct polar (amine groups) and non-polar (alkyl and aromatic framework) regions. This duality suggests it will not be exclusively soluble in either extremely polar or entirely non-polar solvents but will favor solvents with intermediate polarity or those capable of specific interactions like hydrogen bonding.

Predicted Solubility in Solvent Classes

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low to moderate. While the alkyl groups and benzene ring will interact with these solvents, the highly polar primary amine group will be poorly solvated, limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good solubility is anticipated. These solvents have a significant dipole moment to solvate the polar regions of the molecule. Furthermore, solvents like THF, ethyl acetate, and acetone can act as hydrogen bond acceptors for the primary amine's hydrogens, facilitating dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water):

-

Alcohols (Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with both the primary amine (as donors and acceptors) and the tertiary amine (as acceptors), effectively solvating the polar "head" of the molecule.[6]

-

Water: Low solubility is predicted. Despite the presence of hydrogen-bonding amine groups, the large, non-polar hydrocarbon framework (11 carbons) will likely dominate, leading to unfavorable disruption of the water's hydrogen-bonding network.[6]

-

-

Acidic/Basic Aqueous Solutions:

-

5% Hydrochloric Acid (HCl): High solubility is expected. As a base, the amine groups will be protonated by the acid to form the corresponding ammonium hydrochloride salt. This ionic salt will be readily soluble in the aqueous medium. This principle is fundamental to the extraction and purification of amines.[6][8]

-

5% Sodium Hydroxide (NaOH): Solubility is expected to remain low, similar to that in neutral water, as no acid-base reaction will occur to enhance solubility.

-

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for qualitatively and semi-quantitatively assessing the solubility of 1,3,3-Trimethylindolin-6-amine. The protocol is designed to be self-validating by systematically testing across a logical spectrum of solvents.

Objective

To determine the solubility of 1,3,3-Trimethylindolin-6-amine in a representative set of organic solvents and aqueous solutions at ambient temperature.

Materials & Equipment

-

Compound: 1,3,3-Trimethylindolin-6-amine (solid)

-

Solvents (Reagent Grade or Higher):

-

Non-Polar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate, Acetone

-

Polar Protic: Methanol, Ethanol, Deionized Water

-

Aqueous Solutions: 5% (w/v) HCl, 5% (w/v) NaOH

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes (e.g., 4 mL glass vials) with caps

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

-

Visual inspection station with good lighting and a dark background

-

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 10 mg of 1,3,3-Trimethylindolin-6-amine into a clean, dry vial. Record the exact mass. Causality: Starting with a known, precise mass is crucial for calculating an approximate solubility limit.

-

Initial Solvent Addition: Add 0.5 mL of the first selected solvent to the vial. This creates an initial concentration of ~20 mg/mL. Causality: This volume is a practical starting point for distinguishing between high and moderate solubility.

-

Equilibration: Cap the vial securely and vortex the mixture vigorously for 60 seconds. Allow the sample to sit at ambient temperature for 5-10 minutes. Causality: Vigorous mixing and a resting period are essential to ensure the system reaches thermodynamic equilibrium, preventing a premature assessment of insolubility.

-

Visual Observation: Carefully observe the vial against a well-lit, dark background. Look for any undissolved solid particles.

-

If Completely Clear (No visible particles): The compound is considered Soluble at ≥20 mg/mL. Proceed to the next solvent.

-

If Undissolved Solid Remains: The compound is either partially soluble or insoluble. Proceed to step 5.

-

-

Incremental Solvent Addition: Add another 0.5 mL of the same solvent to the vial (total volume 1.0 mL), reducing the concentration to ~10 mg/mL. Repeat the equilibration (Step 3) and observation (Step 4).

-

If Completely Clear: The compound is considered Soluble or Freely Soluble (approx. solubility between 10-20 mg/mL).

-

If Undissolved Solid Remains: Proceed to step 6.

-

-

Final Dilution: Add an additional 1.0 mL of the solvent (total volume 2.0 mL), for a final concentration of ~5 mg/mL. Repeat the equilibration and observation steps.

-

If Completely Clear: The compound is considered Sparingly Soluble (approx. solubility between 5-10 mg/mL).

-

If a significant amount of solid has dissolved but some remains: Classify as Partially Soluble .

-

If the solid appears largely unchanged: Classify as Insoluble (<5 mg/mL).

-

-

Systematic Testing: Repeat steps 1-6 for each solvent listed in section 3.2. For safety, always handle volatile solvents like DCM in a fume hood.[9][10]

-

pH Dependence Test: Specifically test the compound's solubility in 5% HCl and 5% NaOH using the same procedure to confirm the predicted behavior of the amine functional groups.[8][11]

Data Presentation and Visualization

Organizing experimental results into a clear format is essential for analysis and reporting.

Solubility Data Summary Table

Researchers should use the following table to log their predictions and experimental findings. This direct comparison helps validate the theoretical analysis and provides a quick reference guide.

| Solvent | Solvent Class | Predicted Solubility | Experimental Observation (e.g., Soluble, Insoluble) | Approx. Solubility (mg/mL) |

| Hexane | Non-Polar | Low | ||

| Toluene | Non-Polar | Low to Moderate | ||

| Dichloromethane | Polar Aprotic | Good | ||

| Ethyl Acetate | Polar Aprotic | Good | ||

| Acetone | Polar Aprotic | Good | ||

| Methanol | Polar Protic | Moderate to Good | ||

| Ethanol | Polar Protic | Moderate to Good | ||

| Water | Polar Protic | Low | ||

| 5% HCl (aq) | Aqueous Acid | High | ||

| 5% NaOH (aq) | Aqueous Base | Low |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described in Section 3.3.

Sources

- 1. CAS 545393-67-7: 2,3-Dihydro-1,3,3-trimethyl-1H-indol-6-am… [cymitquimica.com]

- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. fishersci.ca [fishersci.ca]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Structural Isomerism in Indolenines: A Comparative Guide to 5- and 6-Amine Derivatives

Executive Summary

In the design of polymethine cyanine dyes (Cy3, Cy5, Cy7), the 1,3,3-trimethylindoline (Fischer base) core serves as the primary heterocycle. While the core structure dictates the fundamental absorption range, the introduction of amino substituents (

This guide delineates the critical differences between the 5-amine and 6-amine isomers. While often treated interchangeably in low-resolution commercial catalogs, these isomers exhibit distinct electronic behaviors, synthetic accessibilities, and spectral impacts. The 5-amine is the thermodynamic standard, offering strong electronic coupling to the chromophore. The 6-amine , essentially a "meta-isomer" relative to the nitrogen center, offers a decoupled electronic state useful for specific steric or quantum yield optimizations.

Electronic Structure & Resonance Mechanics

To understand the functional difference, one must analyze the connectivity relative to the indoline nitrogen (

The Conjugation Vector

-

5-Amine (Para-like): The 5-position is para to the

atom. This allows for direct resonance delocalization of the amino lone pair into the-

Hammett Constant (

): -0.66 (Strong Donor)

-

-

6-Amine (Meta-like): The 6-position is meta to the

atom. Resonance contributions are interrupted; the effect is primarily inductive. The 6-amino group does not strongly perturb the HOMO-LUMO gap of the primary cyanine system compared to the 5-isomer.-

Hammett Constant (

): -0.16 (Weak Donor)

-

Visualization of Resonance Pathways

The following diagram illustrates the electronic coupling capability of the two isomers.

Figure 1: Comparative electronic coupling. The 5-amine participates in the primary resonance axis, whereas the 6-amine is electronically decoupled.

Synthetic Accessibility & Pathways

The primary reason the 5-amine is ubiquitous in commercial dyes (e.g., Sulfo-Cy5) is synthetic ease. The 6-amine requires a completely different, more laborious starting strategy.

The 5-Amine Route (Direct Activation)

The indoline nitrogen (

-

Workflow: Indoline

Nitration ( -

Yield: High (>80% regioselectivity).

The 6-Amine Route (De Novo Construction)

Direct nitration cannot access the 6-position efficiently. This isomer must be built "from scratch" using the Fischer Indole Synthesis . One must start with a hydrazine that already possesses the nitrogen functionality in the correct position relative to the hydrazine moiety.

-

Precursor: 3-nitrophenylhydrazine (The nitro group is meta to the hydrazine).

-

Workflow: 3-Nitrophenylhydrazine + 3-methyl-2-butanone

Indolenine formation -

Challenge: Regioisomer formation (4-nitro vs 6-nitro) during cyclization requires careful purification.

Figure 2: Synthetic divergence. Route A utilizes the inherent reactivity of the indoline; Route B requires pre-functionalized precursors.

Comparative Properties Table

| Feature | 5-Amine Isomer | 6-Amine Isomer |

| Position Relative to N1 | Para (Conjugated) | Meta (Cross-conjugated) |

| Hammett Constant ( | ||

| Spectral Shift ( | Bathochromic (+10 to +20 nm vs unsubstituted) | Minimal shift (< 5 nm vs unsubstituted) |

| Fluorescence QY | Often lower (due to PET quenching risk) | Generally higher (less electronic perturbation) |

| Synthetic Difficulty | Low (1-step functionalization) | High (Requires de novo ring synthesis) |

| Primary Application | Standard labeling (NHS esters) | Structural probes, steric optimization |

Experimental Protocols

Synthesis of 1,3,3-Trimethylindolin-5-amine (Route A)

This protocol relies on the activating nature of the cyclic amine.

-

Nitration:

-

Dissolve 1,3,3-trimethyl-2-methyleneindoline (1.73 g, 10 mmol) in concentrated

(10 mL) at 0°C. -

Dropwise add fuming

(1.1 eq) maintaining temp < 5°C. -

Stir for 1 hour. Pour onto ice. Neutralize with NaOH to pH 10.

-

Extract with DCM. The yellow solid is predominantly 5-nitro-1,3,3-trimethylindoline .

-

-

Reduction:

-

Dissolve the nitro compound in MeOH. Add 10% Pd/C (5 wt%).

-

Stir under

balloon (1 atm) for 4 hours. -

Filter through Celite. Evaporate solvent.[1]

-

Result: Brown viscous oil (oxidizes slowly in air; store under Ar).

-

Synthesis of 1,3,3-Trimethylindolin-6-amine (Route B)

This protocol utilizes the Fischer Indole Synthesis.

-

Hydrazone Formation:

-

Reflux 3-nitrophenylhydrazine hydrochloride (1.9 g, 10 mmol) and 3-methyl-2-butanone (1.1 eq) in Ethanol (20 mL) with catalytic

for 2 hours.

-

-

Cyclization:

-

Evaporate EtOH. Resuspend residue in Glacial Acetic Acid (15 mL). Reflux for 4 hours.

-

Critical Step: The product contains both 4-nitro and 6-nitro isomers.

-

Purify via Flash Chromatography (Hexane/EtOAc). The 6-nitro-2,3,3-trimethylindolenine is typically the less polar fraction.

-

-

Quaternization (Methylation):

-

Dissolve 6-nitro intermediate in acetonitrile. Add Methyl Iodide (MeI, 1.5 eq). Reflux in sealed tube for 12 hours.

-

Precipitate with ether to get the quaternary salt.

-

-

Reduction:

-

Use

in EtOH (reflux 2h) to avoid reducing the indoline double bond if preserving the indoleninium character is desired, or Pd/C for the full indoline.

-

References

-

Electronic Effects in Indoles

-

Cyanine Dye Synthesis & Spectral Tuning

-

Substituent Effects on Fluorescence

- Title: Process for the preparation of 1,3,3-trimethyl-2-methylene indolines (Patent DE2154246C2).

-

Amine Basicity & Hammett Trends

- Title: 5 Key Basicity Trends of Amines.

- Source: Master Organic Chemistry.

-

URL:[Link]

Sources

The Fischer Base Architect: A Technical Guide to Functional Dye Synthesis

Topic: Literature Review of Fischer Base Derivatives in Dye Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of functional chromophores, Fischer’s Base (1,3,3-trimethyl-2-methyleneindoline) and its quaternized derivatives act as the "master key" for accessing the near-infrared (NIR) and visible spectrum. From FDA-approved Indocyanine Green (ICG) to advanced theranostic agents, the nucleophilic reactivity of the enamine-like methylene carbon at the 2-position allows for modular assembly of polymethine chains.

This guide moves beyond basic textbook synthesis. It integrates field-proven protocols with mechanistic insights into stability, solubility engineering, and the "blueing" degradation phenomenon, providing a self-validating roadmap for high-fidelity dye development.

Part 1: The Chemical Architect – Fundamentals & Synthesis

The utility of Fischer Base (FB) lies in its enamine reactivity . The exocyclic methylene carbon is highly nucleophilic, ready to attack electrophilic polymethine precursors (aldehydes, orthoesters, squaric acid).

The Core Synthesis (Fischer Indole Pathway)

The industrial standard for generating the indolenine core is the Fischer Indole Synthesis , followed by N-alkylation and base-mediated activation.

-

Step 1: Condensation of phenylhydrazine with isopropyl methyl ketone.

-

Step 2: Acid-catalyzed sigmatropic rearrangement (release of

) to form 2,3,3-trimethylindolenine. -

Step 3: Quaternization (N-alkylation) with alkyl halides (e.g., Iodomethane, 1,4-butanesultone).

-

Step 4: Deprotonation (using weak base) to generate the active methylene base (Fischer Base).

Visualization: The Reaction Landscape

The following diagram maps the divergence from the raw Fischer Base to the three primary dye classes: Cyanines, Hemicyanines, and Squaraines.

Figure 1: The divergent synthetic landscape of Fischer Base. Note the 'Blueing' degradation pathway where Cyanines revert to Fischer Base under thermal stress.

Part 2: Synthetic Divergence & Engineering

Pathway A: Cyanine Dyes (The Symmetric Standard)

Cyanines are formed by linking two indolium units with a polymethine bridge. The length of this bridge (

-

Cy3 (Trimethine): React FB with Triethyl orthoformate (

). -

Cy5 (Pentamethine): React FB with Malonaldehyde bis(phenylimine).

-

Cy7 (Heptamethine): React FB with Glutaconaldehyde dianil hydrochloride.

Expert Insight (The "Blueing" Effect): Recent mechanistic studies reveal that Cy7 dyes are not just sensitive to oxidation but undergo a thermal "blueing" process. In the absence of oxygen, the polyene chain cyclizes and aromatizes, ejecting a free Fischer Base molecule. This ejected FB then nucleophilically attacks remaining Cy7 molecules, shortening them to Cy5 and Cy3 [1, 2].[1]

-

Implication: Purity of starting materials is critical; trace amines catalyze this degradation.

Pathway B: Hemicyanines (The Sensing Workhorses)

Hemicyanines fuse an indolium acceptor with an electron-rich aromatic donor (phenol, amine) via a styrene-like bridge. They exhibit strong Intramolecular Charge Transfer (ICT) , making them ideal for "Turn-On" sensing (e.g., pH, ROS, Viscosity).

-

Synthesis: Knoevenagel condensation of Quaternized Indolium + Aromatic Aldehyde.

-

Advantage: Smaller molecular weight than cyanines; highly tunable Stokes shift.

Pathway C: Squaraines (The NIR Specialists)

Condensing two equivalents of FB with squaric acid yields squaraine dyes. These possess a rigid, zwitterionic core with intense absorption in the red/NIR region and high photostability.[2]

-

Protocol Note: Often requires azeotropic water removal (n-Butanol/Toluene reflux) to drive the equilibrium forward [3].

Part 3: Comparative Spectral Engineering

The following table summarizes how structural modifications to the Fischer Base core translate to spectral properties.

| Modification | Target Effect | Mechanism | Typical |

| N-Sulfonation | Water Solubility | Adds anionic charge (-SO3-), preventing H-aggregation. | Negligible |

| Benzo-fusion | Red Shift | Extends | +20-30 nm |

| Si-Substitution | Deep Red Shift | Replaces C-3 dimethyl with Si-dimethyl (C-Si bond is longer, lowering LUMO). | +90-100 nm [4] |

| Rigidification | Quantum Yield | Introduction of cyclohexenyl ring in polymethine chain reduces non-radiative decay. | Negligible (Boosts |

Part 4: Detailed Experimental Protocol

Target: Synthesis of a Water-Soluble Hemicyanine ROS Probe (Sulfonated Indolium-Xanthene Hybrid). Rationale: This protocol demonstrates the "Modular Approach," separating the difficult quaternization from the sensitive condensation step [5].

Reagents & Equipment

-

Precursor: 2,3,3-Trimethyl-3H-indole-5-sulfonate (Potassium salt).

-

Linker: 4-Hydroxybenzaldehyde (or specific ROS-reactive aldehyde).

-

Solvents: Ethanol (EtOH), Acetic Acid (AcOH), Piperidine.

-

Analysis: 1H-NMR (400 MHz), LC-MS.

Step-by-Step Methodology

Step 1: Synthesis of Activated Indolium Salt (Quaternization)

-

Dissolve: 1.0 eq (2.75 g) of 2,3,3-Trimethyl-3H-indole-5-sulfonate in 15 mL of sulfolane (high boiling point solvent).

-

Alkylate: Add 1.5 eq of 1,4-butanesultone (or Ethyl Iodide for non-sulfonated versions).

-

Heat: Stir at 120°C for 12 hours under

atmosphere. Critical: Exclude moisture to prevent hydrolysis. -

Precipitate: Cool to RT and pour into 100 mL of cold Acetone. The product (indolium zwitterion) precipitates as a violet/pink solid.

-

Filter & Wash: Vacuum filter and wash 3x with Acetone. Dry in vacuo.

-

Validation: 1H NMR should show a downfield shift of the C-2 methyl protons (~2.3 ppm

~2.8 ppm) indicating positive charge formation.

-

Step 2: Hemicyanine Condensation (Knoevenagel)

-

Mix: Combine 1.0 eq of the Indolium Salt from Step 1 and 1.1 eq of 4-Hydroxybenzaldehyde in Ethanol (20 mL).

-

Catalyze: Add catalytic Piperidine (5 drops).

-

Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The spot should shift from colorless/pale to intense yellow/orange (or red depending on conjugation).

-

Isolate: Cool to RT. Remove solvent under reduced pressure.[3]

-

Purify: Redissolve in minimal MeOH and precipitate with Diethyl Ether. If purity <95%, perform silica gel chromatography (DCM

10% MeOH/DCM).

Self-Validating Checkpoints

-

Visual: Reaction mixture must darken significantly (formation of conjugated system).

-

Solubility: The final product should be soluble in water/PBS (due to sulfonate groups) but insoluble in ether.

-

Spectral: UV-Vis in PBS should show a sharp absorption band (typically 550–650 nm for hemicyanines). Fluorescence should be "Turn-On" only if the donor is in the correct protonation state or ROS-activated state [6].

Part 5: References

-

Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. Source: Journal of the American Chemical Society (ACS). URL:[Link]

-

Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review. Source: ResearchGate / Dyes and Pigments (Contextual). URL:[Link]

-

Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Source: NIH / PubMed Central. URL:[Link]

-

Synthesis of Silicon-Substituted Hemicyanines for Multimodal SWIR Imaging. Source: NIH / PubMed Central (J Med Chem). URL:[Link]

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Source: NIH / PubMed Central (Molecules). URL:[Link]

-

Near-Infrared Ratiometric Hemicyanine Fluorescent Probes for Monitoring Mitochondrial pH. Source: ACS Omega. URL:[Link]

Sources

Thermodynamic Stability of 1,3,3-Trimethylindolin-6-amine Intermediates

Content Type: Technical Whitepaper & Operational Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads Version: 1.0

Executive Summary

1,3,3-Trimethylindolin-6-amine is a critical heterocyclic scaffold, serving as the nucleophilic engine for polymethine cyanine dyes (bio-imaging) and photochromic spirooxazines. Its utility is defined by the Gem-Dimethyl Effect (Thorpe-Ingold) , which sterically enforces ring closure, and the 6-Amino substituent , which dramatically elevates the Highest Occupied Molecular Orbital (HOMO) energy.

This guide addresses the thermodynamic paradox of this molecule: Kinetic utility vs. Thermodynamic instability. While the 6-amino group enhances nucleophilicity required for dye synthesis, it simultaneously lowers the oxidation potential, rendering the free base intermediate highly susceptible to oxidative degradation via quinoid pathways.

Part 1: Structural Dynamics & Electronic Architecture

The Electronic Push-Pull

The stability of 1,3,3-trimethylindolin-6-amine cannot be understood without analyzing the antagonistic relationship between the indoline core and the 6-amino substituent.

-

The Core (Indoline): The 1,3,3-trimethylindoline skeleton is relatively stable due to the gem-dimethyl group at C3, which prevents aromatization to a fully planar indole system, locking the molecule in a reactive "indolenine" or "indoline" state.

-

The Substituent (6-NH₂): The amine at position 6 is a strong electron-donating group (EDG) (

). Through resonance, it pushes electron density across the benzene ring to the C2 position.-

Consequence: This makes the C2 position highly nucleophilic (good for synthesis) but makes the benzene ring electron-rich and prone to Single Electron Transfer (SET) oxidation.

-

The Tautomeric Triad

In solution, this intermediate exists in a pH-dependent equilibrium. Understanding this triad is essential for process control.

-

Indoleninium Cation (Thermodynamic Sink): Protonated at N1. The most stable form for storage.

-

Indoline Free Base (Kinetic Intermediate): The neutral species. Moderately stable but prone to oxidation.

-

Methylene Base (Enamine - Reactive Species): Formed via deprotonation of the C2-methyl group (if activated). Highly unstable and reactive.

Part 2: Synthetic Pathways & Intermediate Isolation

The synthesis of the 6-amino derivative is fraught with oxidative risks. The direct Fischer indole synthesis using 3-aminophenylhydrazine is often low-yielding due to "tarring" (polymerization). The industry-preferred route utilizes a Nitration-Reduction sequence on the pre-formed indoline core.

Pathway Visualization

The following diagram outlines the thermodynamically preferred route (Nitration/Reduction) versus the high-risk Fischer route, highlighting the critical stability bottlenecks.

Caption: Comparative synthesis flow. The 6-nitro intermediate acts as a thermodynamic anchor, allowing purification before the sensitive amine is generated.

Part 3: Thermodynamic Stability Analysis

Gibbs Free Energy ( ) of Intermediates

The stability of the 6-amino intermediate is governed by the energy difference between its reduced (indoline) and oxidized (indolenine/indole) forms.

| Species | Relative Stability | Dominant Degradation Vector | |

| Salt (HCl/H₂SO₄) | High | Hydrolysis (Slow) | -15 to -20 kcal/mol |

| Neutral Free Base | Low | Aerobic Oxidation (Fast) | +5 to +10 kcal/mol |

| Enamine Tautomer | Very Low | C-C Coupling / Dimerization | > +25 kcal/mol |

The Oxidation Cascade (Mechanism of Failure)

The 6-amino group facilitates a specific degradation pathway known as Quinoid Imine Formation .

-

Initiation: Abstraction of a hydrogen atom from the 6-NH₂ or the benzylic C2 position.

-

Propagation: The radical delocalizes into the benzene ring.

-

Termination: Reaction with triplet oxygen (

) leads to hydroperoxides, which rearrange into highly colored, insoluble quinoid tars.

Critical Insight: Unlike the parent 1,3,3-trimethylindoline, the 6-amino variant cannot be stored as a free base in air. It must be stored as a salt (dihydrochloride) or under argon at -20°C.

Part 4: Experimental Validation Protocols

As a Senior Scientist, you must validate the quality of this intermediate before committing it to expensive downstream GMP synthesis.

Protocol: Accelerated Stability Stress Test (ASST)

Objective: Determine the

Reagents:

-

Solvent A: 0.1% Formic Acid in Water (LC-MS Grade)

-

Solvent B: Acetonitrile (LC-MS Grade)

-

Standard: Pure 1,3,3-Trimethylindolin-6-amine (freshly liberated from salt).

Workflow:

-

Preparation: Dissolve 10 mg of the HCl salt in 10 mL of degassed Methanol.

-

Basification (The Trigger): Add 1.1 eq of Triethylamine (TEA) to liberate the free base.

-

Aliquot Division: Split into three vials:

-

Vial A (Control): Sealed under Argon, stored at 4°C.

-

Vial B (Oxidative Stress): Open to air, stirred at 25°C.

-

Vial C (Thermal Stress): Sealed under Argon, heated to 50°C.

-

-

Sampling: Inject 5 µL into HPLC at t=0, 1h, 4h, 12h, 24h.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 254 nm (aromatic) and 450 nm (oxidative quinoid impurities).

Acceptance Criteria:

-

Vial A: >99.0% purity at 24h.

-

Vial B: Identification of [M+16] (N-oxide) or [M-2] (Imine) peaks. If degradation >5% in 4h, the batch requires re-purification via salt recrystallization.

Diagram: Degradation & QC Logic

Caption: Quality Control logic flow for intermediate validation prior to downstream coupling.

Part 5: Storage & Handling Specifications

To maintain thermodynamic stability during storage:

-

State of Matter: Never isolate the oil (free base) for long-term storage. Always convert to the Dihydrochloride or Tosylate salt. The lattice energy of the crystal stabilizes the amine against oxidation.

-

Atmosphere: Argon blanket is mandatory for the free base.

-

Solvent Compatibility: Avoid halogenated solvents (DCM/Chloroform) with the free base for prolonged periods. The amine can react with DCM to form quaternary ammonium salts (Menshutkin reaction) or dichlorocarbene species under basic conditions.

References

-

Fischer Indole Synthesis Mechanism & Modifications

-

Synthesis of 6-Amino-Indoline Derivatives (Patent)

- Google Patents. (2010). WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

- Describes the nitration/reduction pathway to avoid oxid

-

Oxidative Stability of Indolines

- Zhang, Y., et al. (2019).

- Discusses the susceptibility of electron-rich indolines to aerobic oxid

-

Thermodynamic Analysis of Amine Degradation

- Freeman, S. A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Environ. Sci. Technol.

- Provides data on amine degradation pathways relevant to the 6-amino substituent.

Sources

Technical Safety & Handling Guide: 1,3,3-Trimethylindolin-6-amine

Executive Summary

This guide provides an in-depth technical analysis and safety profile for 1,3,3-Trimethylindolin-6-amine (and its tautomeric equivalent, 6-amino-2,3,3-trimethyl-3H-indole).[1] While the 5-amino isomer (CAS 6872-05-5) is a common commodity chemical, the 6-amino isomer is a specialized intermediate used in the synthesis of regio-specific polymethine cyanine dyes (Cy3, Cy5, Cy7) for bioconjugation and fluorescence imaging.[1]

Due to its status as a specialized synthetic intermediate, specific regulatory datasets are often sparse. This guide synthesizes available data from structural analogs (Structure-Activity Relationship - SAR) and standard protocols for aromatic amines to establish a robust safety and handling framework.

Part 1: Chemical Identity & Physiochemical Profile[2]

Nomenclature & Identification

The molecule exists in equilibrium between the indolenine form and the methylene base form depending on pH and solvent conditions. For synthetic applications, it is often generated in situ or handled as a salt.

| Parameter | Detail |

| Chemical Name | 1,3,3-Trimethylindolin-6-amine |

| Synonyms | 6-Amino-1,3,3-trimethyl-2-methyleneindoline; 6-Amino-Fischer's Base |

| Structural Class | Indoline; Aromatic Amine; Heterocycle |

| CAS Number (Analog) | Note: Specific 6-isomer CAS is non-standard in public registries.[1] Refer to 5-isomer (CAS 6872-05-5) for regulatory analogs.[1] |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| SMILES | CN1C(=C)C(C)(C)C2=C1C=C(N)C=C2 (Methylene base form) |

Physiochemical Properties (Predicted/Analogous)

Data derived from 5-amino analog and parent Fischer's base.[1]

| Property | Value / Characteristic |

| Physical State | Viscous oil or low-melting solid (often darkens upon oxidation).[1] |

| Color | Pale yellow to brown (fresh); Dark red/black (oxidized). |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol. Insoluble in water.[1][2] |

| pKa (Conjugate Acid) | ~4.5 - 5.5 (Aniline nitrogen); Indolenine nitrogen is more basic.[1] |

| Oxidation Potential | High. Rapidly oxidizes in air to form quinoid impurities.[1] |

Part 2: Hazard Identification & Toxicology (GHS)[3]

GHS Classification (Derived)

Based on the functional groups (aromatic primary amine, indoline core) and data from CAS 118-12-7 (Parent Fischer's Base) and CAS 6872-05-5.[1]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[3][4][5][6][7][8] |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[4][5][6] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][6] |

| Aquatic Toxicity | Cat 1 | H400: Very toxic to aquatic life (Common for cationic dyes/precursors). |

Toxicology Insights

-

Mechanism of Toxicity: Like many aniline derivatives, absorption can lead to methemoglobinemia (oxidation of hemoglobin), though this is less pronounced in complex indolines than in simple aniline.

-

Sensitization: Aromatic amines are known skin sensitizers. Repeated exposure may cause allergic contact dermatitis.[1]

-

Carcinogenicity: While no specific data exists for the 6-isomer, structural analogs (amino-indoles) are often flagged for genotoxicity screening.[1] Handle as a potential mutagen.[1]

Part 3: Safe Handling, Storage, & Synthesis[1]

Storage Protocols (The "Self-Validating" System)

The integrity of this compound is visually self-validating.[1] If the material turns black or tar-like, it has oxidized and will fail in dye synthesis.[1]

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: Refrigerate (2-8°C). For long-term (>1 month), store at -20°C.

-

Container: Amber glass vials with Teflon-lined caps.

-

Visual Check: Before use, inspect color. Dissolve a small amount in methanol; if the solution is opaque black rather than clear yellow/red, repurify.

Synthesis Workflow: Generating the 6-Amine

Context: The 6-amine is rarely bought; it is synthesized via nitration and reduction.[1]

Figure 1: Synthetic pathway for isolating the 6-amino derivative. Note the critical separation step, as nitration favors the 5-position.[1]

Part 4: Emergency Response Protocols

Spill Response Decision Tree

This protocol ensures containment of the amine and neutralization of aquatic hazards.

Figure 2: Decision logic for handling spills of aromatic amine intermediates.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[5][6][7] Critical: Use an isotonic saline wash if available to prevent osmotic damage to corneal tissues.

-

Skin Contact: Wash with soap and water.[5][6][7][8] Do not use ethanol or DMSO, as these solvents will increase transdermal absorption of the amine.

-

Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen (medical professionals only).

Part 5: Application Context (Why this molecule?)

The 6-amino group serves as a critical "chemical handle."[1] In the synthesis of cyanine dyes (e.g., Cy5), the core indoline structure forms the optical chromophore. The amine at the 6-position remains non-conjugated to the primary polymethine chain, allowing it to be converted into an NHS-ester or Maleimide without significantly altering the dye's fluorescence spectra [1].[1]

Protocol Snippet (Dye Condensation):

"To a solution of 1,3,3-trimethylindolin-6-amine (1 eq) in acetic anhydride, add glutaconaldehyde dianil (0.5 eq). Heat to reflux (110°C) for 30 mins. The solution will transition from brown to deep blue (Cy5 formation)." Safety Note: This reaction generates acetic acid vapors.[1] Perform strictly in a fume hood.

References

-

Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[1]

-

PubChem Compound Summary. (2024). "1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)."[1] National Center for Biotechnology Information.[1]

-

Sigma-Aldrich Safety Data Sheet. (2023). "5-Amino-2-methylene-1,3,3-trimethylindoline."[1][9][10][11] Merck KGaA.[1]

-

GHS Classification Database. (2024). "Harmonized classification and labelling of aromatic amines." ECHA (European Chemicals Agency).[3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]

- 3. 1,3,3-Trimethyl-2-methyleneindoline | C12H15N | CID 8351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. fishersci.ca [fishersci.ca]

- 9. 5-Amino-2-methylene-1,3,3-trimethylindoline | CAS 6872-05-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. 5-Amino-2-methylene-1,3,3-trimethylindoline | CAS 6872-05-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 5-Amino-2-methylene-1,3,3-trimethylindoline [srdpharma.com]

Methodological & Application

Application Note: Synthesis of 6-Amino-Functionalized Squaraine Dyes

This Application Note and Protocol is designed for researchers requiring a robust, high-purity synthesis of amino-functionalized squaraine dyes.

Executive Summary

Squaraine dyes (Squarylium) are intense near-infrared (NIR) absorbers characterized by a resonance-stabilized zwitterionic core.[1] The incorporation of an amino group at the 6-position of the indolenine donor extends the polymethine conjugation, resulting in a bathochromic shift and providing a critical handle for bioconjugation (e.g., to NHS esters or isothiocyanates).

Critical Technical Distinction: The starting material 1,3,3-trimethylindolin-6-amine typically refers to the saturated dihydroindole species. To synthesize a squaraine dye, the heterocyclic core must possess an activated 2-methyl (indolenine) or 2-methylene (Fischer's base) functionality.

-

Direct Reaction Risk: The free primary amine (-NH₂) at position 6 is highly nucleophilic. Reacting it directly with squaric acid will favor the formation of squaramides (colorless/UV-absorbing) rather than the desired squaraine chromophore .

-

Strategic Protocol: This guide details a Protection-Activation-Condensation strategy to ensure chemoselectivity, directing the reaction exclusively to the C-2 carbon to form the NIR chromophore.

Strategic Reaction Pathway

The synthesis follows a linear 4-step workflow designed to maximize yield and purity.

Figure 1: Strategic workflow for the chemoselective synthesis of 6-amino squaraine dyes. The protection step prevents side-reactions at the nitrogen nucleophile.

Detailed Experimental Protocol

Phase 1: Chemoselective Protection (Crucial)

Objective: Mask the 6-amino group to prevent amide formation with squaric acid.

-

Reagents: 1,3,3-Trimethylindolin-6-amine (10 mmol), Acetic Anhydride (12 mmol), Triethylamine (15 mmol), Dichloromethane (DCM).

-

Dissolve the amine in dry DCM (50 mL) under nitrogen.

-

Add Triethylamine, followed by dropwise addition of Acetic Anhydride at 0°C.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (the amine spot will disappear).

-

Workup: Wash with NaHCO₃ (sat. aq.) and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show a singlet ~2.1 ppm (acetyl methyl).

Phase 2: Quaternization (Indolium Salt Formation)

Objective: Activate the C-2 position for nucleophilic attack.

-

Reagents: 6-Acetamido-1,3,3-trimethylindolenine (from Phase 1), Iodomethane (excess) or Alkyl Iodide.

-

Dissolve the protected intermediate in anhydrous Acetonitrile or Toluene.

-

Add Iodomethane (3 equivalents). Caution: Carcinogen.

-

Reflux in a sealed tube or pressure vessel at 80-90°C for 12-24 hours.

-

Purification: Cool to RT. The product usually precipitates. Filter and wash with cold diethyl ether to remove unreacted starting material.

-

Product: 1,2,3,3-Tetramethyl-6-acetamido-3H-indolium iodide.

Phase 3: Squaraine Condensation

Objective: Formation of the polymethine chromophore.

-

Reagents: Indolium Salt (2.1 equiv), Squaric Acid (1.0 equiv), n-Butanol, Toluene.

| Component | Amount (Scale: 1 mmol Squaric Acid) | Role |

| Indolium Salt | 2.1 mmol | Nucleophilic Donor (Activated) |

| Squaric Acid | 1.0 mmol (114 mg) | Central Acceptor Core |

| n-Butanol | 20 mL | High BP Solvent |

| Toluene | 10 mL | Azeotropic Agent (Water Removal) |

| Quinoline/TEA | 0.1 mL (Catalytic) | Base Catalyst (Optional) |

Protocol:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

-

Solvation: Suspend the Indolium salt and Squaric Acid in the n-Butanol/Toluene (2:1) mixture.

-

Reflux: Heat to reflux (approx. 110-120°C). Water generated by the condensation will collect in the trap.[2]

-

Observation: The reaction mixture will turn deep blue/green. Reflux for 4–12 hours until the theoretical amount of water is removed or TLC indicates consumption of the indolium salt.

-

Isolation: Cool the mixture. The dye often crystallizes as a metallic green solid.

-

Purification: Filter the solid. Wash extensively with Methanol (to remove unreacted monomers) and Ether. If necessary, recrystallize from Methanol/Chloroform.

Phase 4: Deprotection (Optional)

Objective: Restore the 6-amino functionality for bioconjugation.

-

Dissolve the protected dye in Ethanol/HCl (conc.) mixture (10:1).

-

Reflux gently for 1-2 hours. Note: Squaraines are sensitive to strong nucleophiles but relatively stable to acid.

-

Neutralize carefully with NaHCO₃ and extract with Chloroform.

Characterization & Quality Control

| Parameter | Expected Result | Method of Verification |

| Appearance | Metallic green/gold crystals | Visual Inspection |

| Solution Color | Deep Blue / Cyan | Dissolved in MeOH/DCM |

| Absorption ( | 630 – 650 nm (Sharp peak) | UV-Vis Spectroscopy |

| Fluorescence | Fluorimetry | |

| Mass Spec | [M]+ corresponding to cation | ESI-MS / MALDI-TOF |

| NMR | 4 cyclobutene protons absent; Indole aromatics present | ¹H NMR (DMSO- |

Troubleshooting Guide:

-

Problem: Low Yield / Sticky Tar.

-

Cause: Incomplete water removal.

-

Solution: Ensure the Dean-Stark trap is functioning or use molecular sieves in the reaction.

-

-

Problem: Formation of "Semisquaraine" (Mono-substituted).

-

Cause: Excess squaric acid or insufficient heating.

-

Solution: Use a slight excess of Indolium salt (2.2 equiv) and extend reflux time.

-

References

- Preparation of Squaraine Dyes (General Mechanism): Source: Tatarets, A. L., et al. "Synthesis and photophysical properties of reactive squaraine dyes." Dyes and Pigments 64.2 (2005): 125-134. Context: Establishes the standard n-butanol/toluene azeotropic reflux method.

-

Aminosquaraines & Functionalization

- Source: Umezawa, K., et al. "Bright, Color-Tunable Fluorescent Dyes in the Visible-Near-Infrared Region." Journal of the American Chemical Society 130.5 (2008): 1550–1551.

-

Context: Discusses the impact of amino-substitution on the squaraine core and fluorescence properties.[3]

-

Indolenine Precursor Synthesis

-

Source: "Synthesis of 2,3,3-trimethylindolenine derivatives." Organic Syntheses, Coll.[4] Vol. 3, p.853.

- Context: Foundational chemistry for converting indolines to active indolenines.

-

-

Squaraine Stability & Protection

- Source: Sreejith, S., et al. "Squaraine dyes: a mine of molecular materials.

- Context: Comprehensive review of squaraine synthesis, including protection str

Sources

Microwave-assisted synthesis involving 1,3,3-Trimethylindolin-6-amine

Application Note: Microwave-Assisted Synthesis & Functionalization of 1,3,3-Trimethylindolin-6-amine

Abstract

This application note details the microwave-assisted synthesis (MWI) and functionalization of 1,3,3-trimethylindolin-6-amine , a critical scaffold in the development of near-infrared (NIR) fluorescent probes and photochromic materials. Unlike the more common 5-isomer, the 6-amino derivative offers unique electronic properties due to the meta positioning relative to the quaternary nitrogen in resulting cyanine dyes, often leading to distinct quantum yields and solvatochromic shifts. We present a robust, self-validating workflow covering the reduction of the nitro-precursor and the subsequent condensation to form functional squaraine and hemicyanine dyes. These protocols utilize microwave irradiation to reduce reaction times from hours to minutes while suppressing oxidative byproducts.

Scientific Foundation & Strategic Rationale

The Microwave Advantage in Indole Chemistry

Indoline derivatives are prone to oxidative degradation under prolonged heating in aerobic conditions. Microwave irradiation addresses this by providing:

-

Volumetric Heating: Direct coupling with polar intermediates (e.g., the zwitterionic transition states in dye condensation) ensures uniform energy distribution, avoiding "wall effects" of oil baths.

-

Superheating Effects: Solvents can be heated above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

-

Selectivity: MWI favors the formation of the thermodynamic product (the conjugated dye) over kinetic byproducts (tarry polymers), essential when working with electron-rich amines.

Structural Significance of the 6-Amine

The 1,3,3-trimethylindolin-6-amine serves as a "tunable" donor. In the context of drug development and bio-imaging:

-

pH Sensitivity: The non-quaternized amine can be protonated/deprotonated physiologically, acting as an on/off switch for fluorescence.

-

Conjugation Handle: The amine allows for the attachment of targeting peptides or antibodies via amide coupling or isothiocyanate ligation without disrupting the core chromophore synthesis.

Experimental Workflow & Logic

The following diagram illustrates the critical pathway from the nitro-precursor to functional dyes.

Figure 1: Synthetic workflow for the generation and application of 1,3,3-trimethylindolin-6-amine. Colors indicate reaction stages: Precursor (Red), Process (Yellow/Blue), Product (Green/Grey).

Detailed Protocols

Protocol A: Microwave-Assisted Reduction of 6-Nitro-1,3,3-trimethylindoline

Objective: Rapid generation of the amine without using high-pressure hydrogenation or toxic tin reagents.

Reagents:

-

6-Nitro-1,3,3-trimethylindoline (1.0 equiv)

-

Zinc Dust (5.0 equiv)

-

Ammonium Chloride (10.0 equiv)

-

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend the nitro-indoline (1 mmol) in 4 mL of EtOH/H₂O.

-

Activation: Add Zn dust and NH₄Cl. Cap the vial immediately.

-

Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

-

Temp: 100 °C

-

Time: 10 minutes (Hold time)

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Workup: Filter the hot reaction mixture through a Celite pad to remove zinc oxide. Wash with ethyl acetate.[1]

-

Purification: Concentrate the filtrate. The amine is prone to oxidation; store under Argon or use immediately. If purification is needed, use flash chromatography (DCM/MeOH) on neutral alumina (Silica is too acidic and may cause decomposition).

Validation Check:

-

TLC:[1][2][3] Disappearance of the yellow nitro spot and appearance of a blue-fluorescent spot (under UV 365 nm).

-

NMR: Disappearance of aromatic protons shifted downfield by NO₂; appearance of broad NH₂ singlet around 3.5-4.0 ppm.

Protocol B: Synthesis of 6-Amino-Hemicyanine Probes

Objective: Synthesis of styryl dyes for viscosity or mitochondrial sensing.

Reagents:

-

1,3,3-Trimethylindolin-6-amine (1.0 equiv)[4]

-

4-(Diethylamino)benzaldehyde (1.0 equiv)

-

Catalyst: Piperidine (2 drops) or Acetic Acid (cat.)

-

Solvent: Ethanol (Abs.)

Procedure:

-

Setup: Charge a 5 mL microwave vial with the amine (0.5 mmol) and the aldehyde (0.5 mmol) in 2 mL Ethanol.

-

Irradiation:

-

Temp: 85 °C

-

Time: 5 minutes

-

Power: Dynamic (Max 150 W)

-

-

Observation: The solution will rapidly turn deep red/purple.

-

Isolation: Cool to room temperature. The dye often precipitates. If not, add cold diethyl ether to induce precipitation.

-

Recrystallization: Recrystallize from hot ethanol.

Mechanism Note: The microwave energy accelerates the dehydration step of the aldol-type condensation. Unlike conventional reflux (24h), MWI completes this in minutes, preventing the oxidation of the sensitive 6-amino group.

Protocol C: Synthesis of Symmetric Squaraine Dyes

Objective: Creating NIR-absorbing dyes for deep-tissue imaging.

Reagents:

-

1,3,3-Trimethylindolin-6-amine (2.0 equiv)

-

Squaric Acid (1.0 equiv)

-

Additive: Tributyl orthoformate (drying agent, optional but recommended)

Procedure:

-

Setup: Mix amine (1 mmol) and squaric acid (0.5 mmol) in 3 mL solvent mixture in a microwave vial.

-

Irradiation:

-

Temp: 120 °C

-

Time: 10 minutes

-

Stirring: High

-

-

Workup: The reaction mixture turns intense blue/green. Evaporate solvent under reduced pressure.

-

Purification: Flash chromatography is essential here to remove mono-substituted byproducts.

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed on the Protocol A (Nitro Reduction) to maximize yield and safety.

| Parameter | Condition A (Control) | Condition B (MWI Optimized) | Condition C (Overheated) |

| Method | Reflux (Oil Bath) | Microwave (Sealed) | Microwave (Sealed) |

| Temp/Time | 80°C / 4 Hours | 100°C / 10 Minutes | 140°C / 5 Minutes |

| Solvent | EtOH/H2O | EtOH/H2O | EtOH/H2O |

| Yield | 65% | 92% | 55% |

| Purity (LCMS) | 85% (Oxidation byproducts) | 98% | 70% (Tarry degradation) |

| Notes | Slow; requires N2 line.[4] | Clean conversion. | Pressure spike risk; decomposition. |

Key Technical Insight: The 6-amine is electron-rich. At temperatures >130°C in the presence of oxygen (even trace), it undergoes oxidative polymerization. Strict temperature control (100°C) is superior to maximizing power.

Safety & Handling

-

Pressure Hazards: Microwave heating of ethanol/water mixtures generates significant pressure. Ensure vials are rated for at least 20 bar.

-

Toxicity: Indoline derivatives are potential irritants. Squaric acid is a strong sensitizer. Handle all reagents in a fume hood.

-

Venting: Allow vessels to cool to <50°C before decapping to prevent solvent bumping.

References

-

Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines. Barbero, N., et al.[8] (2015).[8] Organic Letters. Describes the optimization of squaraine synthesis using microwave irradiation, highlighting yield improvements over conventional heating.[9][10]

-

Microwave-Assisted Reduction of Aromatic Nitro Compounds. Kumar, H.M.S., et al.[11] (2011).[11][12] Journal of Chemical Sciences. Establishes the protocol for Zn/NH4Cl mediated reduction under microwave conditions, applicable to the nitro-indoline precursor.

-

Catch and Release Microwave Mediated Synthesis of Cyanine Dyes. Biotage Application Note / RSC. Details the condensation protocols for indolenines with aldehydes using microwave reactors.

-

Synthesis and Properties of Hemicyanine Dyes. Gao, F., et al. (2020).[2] Dyes and Pigments. Provides context on the spectroscopic properties of amino-substituted hemicyanines.

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. ajrconline.org [ajrconline.org]

- 3. rsc.org [rsc.org]

- 4. cem.de [cem.de]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 6. jchr.org [jchr.org]

- 7. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. jocpr.com [jocpr.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,3-Trimethylindolin-6-amine

Welcome to the technical support center for the synthesis of 1,3,3-trimethylindolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to help you navigate the common challenges and optimize your reaction yields through a combination of established protocols and expert insights.

I. Synthesis Overview: The Fischer Indole Approach

The most common and reliable method for synthesizing the core indole structure, a precursor to 1,3,3-trimethylindolin-6-amine, is the Fischer indole synthesis.[1] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone to produce an indole.[1][2]

The general mechanism involves several key steps:

-

Hydrazone Formation: Condensation of an arylhydrazine with a carbonyl compound.[1][2]

-

Tautomerization: The hydrazone isomerizes to an enamine intermediate.[1][2]

-

[3][3]-Sigmatropic Rearrangement: A key bond-forming step leading to a diimine intermediate.[1][2]

-

Cyclization and Ammonia Elimination: Aromatization to form the final indole ring system.[1][2]

A common pathway to 1,3,3-trimethylindolin-6-amine involves the reaction of a substituted phenylhydrazine with a suitable ketone, followed by further functional group manipulations. A patent describes a multi-step synthesis starting with the formation of a hydrazone, followed by cyclization, reduction, nitration, acylation, and finally reduction of the nitro group to the desired amine.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of the Fischer indole synthesis step?

A1: The success of the Fischer indole synthesis is highly dependent on several factors:

-

Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2][5] The optimal catalyst often depends on the specific substrates. Zinc chloride is a very common and effective catalyst.[1][3]

-

Reaction Temperature: The reaction typically requires heating. However, excessive temperatures can lead to decomposition and the formation of side products. Careful temperature control is crucial.

-

Solvent: Polar aprotic solvents like DMSO or acetic acid are often employed.[1] In some cases, solvent-free reactions can offer advantages in terms of reaction time and ease of workup.[6]

-

Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can significantly impact the reaction efficiency and lead to a complex mixture of products.

Q2: I am observing a significant amount of unreacted starting material. What could be the cause?

A2: Incomplete conversion can be attributed to several factors:

-

Insufficient Catalyst: The acid catalyst is crucial for the cyclization step. Ensure that an adequate amount of catalyst is used. For some catalysts like methanesulfonic acid, at least one equivalent may be necessary.[4]

-

Low Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Water Content: The presence of excess water can hinder the reaction, particularly the initial hydrazone formation which is a condensation reaction. Ensure that your solvents and reagents are sufficiently dry.

Q3: My final product is a dark, oily substance instead of a crystalline solid. What does this indicate?

A3: The formation of a dark, oily product often suggests the presence of impurities.[7] These can arise from:

-

Side Reactions: The Fischer indole synthesis can be prone to side reactions, especially at high temperatures.

-

Decomposition: The product itself or intermediates may be unstable under the reaction conditions.

-

Residual Catalyst and Byproducts: Incomplete workup can leave acidic residues or other byproducts that interfere with crystallization.

Purification through column chromatography or recrystallization is necessary to isolate the pure 1,3,3-trimethylindolin-6-amine.

Q4: I am struggling with the purification of the final amine product. What are my options?

A4: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[7] Consider the following strategies:

-

Amine-Functionalized Silica: Using an amine-functionalized silica gel can significantly improve the chromatography of basic compounds.[7]

-

Addition of a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase can help to reduce tailing on standard silica gel.[7]

-

Recrystallization via Salt Formation: If direct recrystallization of the free amine is difficult, converting it to a salt (e.g., hydrochloride) can often facilitate crystallization.[7] The pure amine can then be regenerated by neutralization.

-

Liquid-Liquid Extraction: A carefully designed acid-base liquid-liquid extraction can be effective for separating the amine from non-basic impurities. However, if impurities are also basic (like unreacted starting materials), this method may not be sufficient.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 1,3,3-trimethylindolin-6-amine.

Problem 1: Low Yield in the Fischer Indole Cyclization Step

| Symptom | Potential Cause | Recommended Solution |

| High amount of unreacted hydrazone | Inactive or insufficient catalyst. | - Increase the catalyst loading. - Consider switching to a different acid catalyst (e.g., from a Brønsted acid to a Lewis acid).[2] - Ensure the catalyst is fresh and has not been deactivated by moisture. |

| Reaction stalls | Insufficient reaction temperature or time. | - Gradually increase the reaction temperature while monitoring for decomposition. - Extend the reaction time and monitor progress by TLC or HPLC. |

| Formation of multiple unidentified spots on TLC | Side reactions or decomposition. | - Lower the reaction temperature. - Optimize the rate of addition of reagents. - Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. |

Problem 2: Formation of Impurities

| Symptom | Potential Cause | Recommended Solution |

| Presence of a regioisomeric product | The arylhydrazine has multiple potential cyclization sites. | - This is an inherent challenge with certain substituted arylhydrazines. Purification by chromatography is often necessary to separate the isomers. |

| Polymeric or tar-like material | Excessive heat or highly acidic conditions. | - Reduce the reaction temperature. - Use a milder acid catalyst. - Consider a two-step process where the hydrazone is first isolated and then cyclized under optimized conditions. |

| Oxidation of the product | Exposure to air at high temperatures. | - Conduct the reaction under an inert atmosphere. |

Problem 3: Difficulties in the Final Reduction Step (Nitro to Amine)

| Symptom | Potential Cause | Recommended Solution |

| Incomplete reduction of the nitro group | Inactive catalyst or insufficient reducing agent. | - If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. A fresh batch may be required. - Increase the hydrogen pressure or reaction time.[4] - If using a chemical reducing agent (e.g., SnCl₂), ensure a sufficient stoichiometric excess is used. |

| Formation of side products | Over-reduction or side reactions with other functional groups. | - Choose a reducing agent that is selective for the nitro group. - Optimize the reaction conditions (temperature, pressure, reaction time) to minimize side reactions. |

IV. Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the substituted phenylhydrazine in a suitable solvent (e.g., glacial acetic acid).

-

Add the ketone (e.g., isopropyl methyl ketone) to the solution. The reaction to form the hydrazone may be exothermic.

-

Add the acid catalyst (e.g., zinc chloride or polyphosphoric acid) portion-wise.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).[4]

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

-

In a pressure-resistant vessel, dissolve the nitro-substituted indoline in a suitable solvent (e.g., ethanol, methanol, or THF).[4]

-

Carefully add the catalyst (e.g., 5-10 wt% Palladium on carbon).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 30-50 PSI).[4]

-

Stir the mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) until the reaction is complete (monitor by TLC or HPLC).[4]

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

V. Visualizations

Fischer Indole Synthesis Workflow

Caption: A simplified workflow of the Fischer indole synthesis.

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

VI. References

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2586–2593. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). *The yields refer to the isolated product. Retrieved from [Link]

-

Google Patents. (n.d.). WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 1,3,3-Trimethylindolin-6-amine Stability & Storage

Case ID: T-IND-006-OX Topic: Prevention of Oxidative Degradation in Storage Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active Guide

Executive Summary & Core Directive

1,3,3-Trimethylindolin-6-amine (CAS: 63501-66-0) is a critical heterocyclic precursor, primarily utilized in the synthesis of polymethine cyanine dyes (Cy3, Cy5, Cy7) used in bio-imaging and labeling [1].

The Core Challenge: This molecule possesses a "double-edged" electronic structure.[1] The electron-donating amino group (-NH2) at the 6-position, combined with the electron-rich indoline core, makes it an excellent nucleophile for dye synthesis. However, this same electron density significantly lowers its oxidation potential, rendering it highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen [2].